2-Mercapto-3-(3-methoxy-phenyl)-3h-quinazolin-4-one
Overview
Description
2-Mercapto-3-(3-methoxy-phenyl)-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical properties.
Mechanism of Action
Target of Action
Quinazolinones, the class of compounds to which it belongs, have been shown to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
It is known that quinazolinones can act as enzyme inhibitors, receptor antagonists, or ion channel modulators . The specific interactions and resulting changes would depend on the particular target.
Biochemical Pathways
Given the broad range of biological activities exhibited by quinazolinones, it is likely that multiple pathways could be affected .
Result of Action
Quinazolinones have been shown to exhibit a range of biological activities, including antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-hiv effects .
Biochemical Analysis
Biochemical Properties
2-Mercapto-3-(3-methoxy-phenyl)-3H-quinazolin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the biochemical landscape of the cell . The compound’s interaction with biomolecules often involves the formation of covalent bonds, particularly through its mercapto group, which can form disulfide bonds with cysteine residues in proteins .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access . This inhibition can lead to downstream effects on metabolic pathways and cellular functions. Additionally, the compound can induce changes in gene expression by interacting with DNA or RNA, thereby influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade under others, leading to a loss of activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit key enzymes in the glycolytic pathway, leading to altered glucose metabolism . Additionally, it can affect the tricarboxylic acid cycle by modulating the activity of enzymes involved in this pathway . These interactions can result in significant changes in cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters and can bind to proteins that facilitate its distribution within the cell . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . The localization and accumulation of the compound are influenced by its chemical properties, including its solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Alternatively, it may be found in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-3-(3-methoxy-phenyl)-3H-quinazolin-4-one typically involves the reaction of anthranilic acid with isothiocyanates. One common method uses deep eutectic solvents as green and eco-friendly media. For instance, a model reaction on anthranilic acid and phenyl isothiocyanate was performed in choline chloride-based deep eutectic solvents at 80°C . The desired compound was prepared with moderate to good yields using stirring, microwave-assisted, and ultrasound-assisted synthesis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green chemistry techniques, such as deep eutectic solvents and microwave-assisted synthesis, suggests a move towards more sustainable and efficient production methods.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-3-(3-methoxy-phenyl)-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Mercapto-3-(3-methoxy-phenyl)-3H-quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial, antiviral, and anticancer properties.
Medicine: Investigated for its enzyme inhibitory activity and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-3-(3-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one .
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate .
Uniqueness
2-Mercapto-3-(3-methoxy-phenyl)-3H-quinazolin-4-one is unique due to its specific substitution pattern and the presence of both a thiol and a methoxy group. This combination of functional groups contributes to its diverse reactivity and potential biological activities.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-19-11-6-4-5-10(9-11)17-14(18)12-7-2-3-8-13(12)16-15(17)20/h2-9H,1H3,(H,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGPCTQOUIEHPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351740 | |
Record name | 3-(3-Methoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56671-19-3 | |
Record name | 56671-19-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343601 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(3-Methoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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